molecular formula C21H22N4O3 B2569058 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol CAS No. 2034616-92-5

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

Cat. No.: B2569058
CAS No.: 2034616-92-5
M. Wt: 378.432
InChI Key: SDGQKQZRKKULAV-UHFFFAOYSA-N
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Description

4-{4-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is a sophisticated chemical compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining a quinolin-2-ol scaffold with a piperidine carbonyl linker and a 2,6-dimethylpyrimidin-4-yl ether moiety. The quinoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities . Specifically, quinoline and its derivatives have demonstrated significant potential in anticancer research, with various substituted quinoline compounds investigated for their antiproliferative effects against numerous cancer cell lines . The strategic incorporation of the 2,6-dimethylpyrimidine ring, a common pharmacophore, suggests potential for targeted biological activity, as pyrimidine derivatives frequently exhibit potent interactions with enzymatic targets. This compound is provided exclusively for research use in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-11-20(23-14(2)22-13)28-15-7-9-25(10-8-15)21(27)17-12-19(26)24-18-6-4-3-5-16(17)18/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGQKQZRKKULAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-one derivatives, while reduction could produce quinolin-2-ol derivatives.

Scientific Research Applications

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol)

  • Structural Similarities: Both compounds incorporate a substituted piperidine ring and aromatic heterocycles (quinolin-2-ol vs. pyridinyl-phenyl groups). Pirmenol’s 2,6-dimethylpiperidine moiety is analogous to the dimethylpyrimidine substituent in the target compound .
  • Functional Differences: Pirmenol is a known sodium channel blocker used for cardiac arrhythmias, whereas 4-{4-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol lacks documented therapeutic activity.

Quinoline Derivatives

  • Scaffold Comparison: The quinolin-2-ol core is shared with antimalarial drugs (e.g., chloroquine) and tyrosine kinase inhibitors (e.g., Bosutinib). Unlike these drugs, the target compound lacks sulfonamide or nitro groups critical for their mechanisms.
  • Solubility and Stability: Quinoline derivatives typically exhibit low aqueous solubility (<1 mg/mL at pH 7.4). The piperidine-carbonyl group in the target compound may enhance solubility compared to unsubstituted quinolines, but experimental validation is required.

Pyrimidine-Containing Analogues

  • 2,6-Dimethylpyrimidin-4-yl Group: This substituent is structurally similar to fragments in dihydrofolate reductase inhibitors (e.g., Trimethoprim). However, the absence of diaminopyrimidine or p-aminobenzoic acid groups in the target compound limits direct functional overlap.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Therapeutic Class Key Functional Groups
This compound 405.43 3.2 (ChemAxon) Undetermined Quinolin-2-ol, pyrimidine, piperidine
Pirmenol 326.45 2.8 Antiarrhythmic (Class Ia) Pyridinyl-phenyl, dimethylpiperidine
Chloroquine 319.87 4.6 Antimalarial Quinoline, diethylaminomethyl
Trimethoprim 290.32 0.9 Antibiotic Diaminopyrimidine, trimethoxybenzyl

Biological Activity

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol, also known by its CAS number 2034472-47-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N5O3C_{16}H_{19}N_{5}O_{3} with a molecular weight of approximately 329.35 g/mol. The structure features a quinoline core with a piperidine moiety and a pyrimidine substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antiviral Activity : Compounds containing piperidine and pyrimidine structures have been evaluated for their efficacy against viruses, including the Ebola virus (EBOV). Studies have shown that such compounds can inhibit viral entry into host cells by targeting specific cellular mechanisms .
  • Antibacterial Properties : Piperidine derivatives have demonstrated antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
  • Enzyme Inhibition : The compound's structural components may allow it to act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases .

Case Studies and Experimental Data

  • Antiviral Evaluation :
    • In vitro studies have shown that related compounds exhibit EC50 values in the low micromolar range against EBOV. For instance, compounds structurally similar to the target compound demonstrated EC50 values as low as 0.64 µM, indicating potent antiviral effects .
  • Antibacterial Activity :
    • A series of synthesized piperidine derivatives were tested for antibacterial efficacy. The results indicated significant inhibition of bacterial growth, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against Pseudomonas aeruginosa and Salmonella Typhi.
  • Enzyme Inhibition Studies :
    • The synthesized compounds were evaluated for their ability to inhibit AChE activity. Notably, certain derivatives exhibited IC50 values indicating strong inhibition, which could be beneficial in developing treatments for Alzheimer's disease .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeEC50/MIC (µM/µg/mL)Reference
Compound AAntiviral (EBOV)0.64 µM
Compound BAntibacterial (E. coli)<10 µg/mL
Compound CAChE Inhibition0.5 µM

Q & A

Q. What are the optimal synthetic routes for 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Coupling Reactions : Piperidine derivatives are functionalized with a pyrimidine-4-yl ether group via nucleophilic substitution or Mitsunobu reactions. For example, the 4-hydroxy piperidine intermediate may react with 4-chloro-2,6-dimethylpyrimidine under basic conditions (e.g., NaH in DMF) to introduce the ether linkage .
  • Carbonyl Formation : The piperidine moiety is coupled to the quinolin-2-ol scaffold via a carbonyl group using reagents like EDCl/HOBt or PyBOP/NMM for amide bond formation .
  • Critical Parameters : Reaction temperature (e.g., reflux in THF or DMF), solvent polarity, and stoichiometric ratios significantly impact yield. For instance, microwave-assisted synthesis (120°C, 250W) can reduce reaction times compared to conventional heating .
  • Yield Optimization : Purification via column chromatography or recrystallization (e.g., DMF/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of key functional groups, such as the quinolin-2-ol hydroxyl (δ\delta 10–12 ppm) and pyrimidine methyl groups (δ\delta 2.5–2.7 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 434.1921 for C22_{22}H23_{23}N4_{4}O3_{3}) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects impurities from side reactions .

Q. What structural features of this compound are critical for its biological activity?

  • Methodological Answer :
  • Quinolin-2-ol Core : The hydroxyl group at position 2 facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA), while the planar aromatic system enables intercalation or π-π stacking .
  • Piperidine Carbonyl Linker : Enhances conformational flexibility and serves as a hydrogen bond acceptor, improving target engagement .
  • 2,6-Dimethylpyrimidine Ether : The electron-deficient pyrimidine ring may interact with hydrophobic pockets in proteins, and the methyl groups enhance metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., P-gp inhibition via Rho123 accumulation assays in Lucena 1 cells ) to ensure reproducibility.
  • Purity Verification : Reanalyze compounds via HPLC and NMR to rule out batch-to-batch variability caused by impurities (e.g., unreacted intermediates) .
  • Control Experiments : Include positive controls (e.g., verapamil for P-gp inhibition) and cell viability assays (MTT) to distinguish cytotoxic effects from target-specific activity .

Q. What strategies can improve the aqueous solubility and bioavailability of this compound?

  • Methodological Answer :
  • Salt Formation : Convert the quinolin-2-ol hydroxyl to a sodium or hydrochloride salt (e.g., dihydrochloride derivatives improve solubility by >10-fold) .
  • Prodrug Design : Introduce phosphate or ester groups at the hydroxyl position, which hydrolyze in vivo to release the active compound .
  • Formulation Excipients : Use cyclodextrins or lipid-based nanoparticles to enhance solubility in preclinical models .

Q. How do molecular docking studies elucidate the mechanism of action of quinolin-2-ol derivatives?

  • Methodological Answer :
  • Target Identification : Dock the compound into active sites of proteins (e.g., sphingosine kinases or P-gp) using software like AutoDock Vina. Focus on key interactions: the quinolin-2-ol hydroxyl with catalytic residues (e.g., Asp50 in SK1) and the pyrimidine ring with hydrophobic pockets .
  • Binding Affinity Validation : Correlate docking scores (ΔGΔG) with experimental IC50_{50} values from enzyme inhibition assays to refine computational models .

Q. What role do stereochemical factors play in the activity of related quinoline-piperidine hybrids?

  • Methodological Answer :
  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to isolate enantiomers of intermediates with piperidine stereocenters .
  • Pharmacokinetic Profiling : Compare isomers in vitro (e.g., metabolic stability in liver microsomes) and in vivo (e.g., brain penetration in rodent models). For example, (R)-isomers of analogous compounds show 3-fold higher AUC024_{0-24} than (S)-isomers due to reduced CYP3A4 metabolism .

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